molecular formula C10H7BrN2O2 B12326038 (5-Bromo-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone CAS No. 68100-96-9

(5-Bromo-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone

Cat. No.: B12326038
CAS No.: 68100-96-9
M. Wt: 267.08 g/mol
InChI Key: CWYOORVQLQAGHD-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-hydroxybenzoyl)pyrazole is a chemical compound with the molecular formula C10H7BrN2O2 and a molecular weight of 267.07878 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-2-hydroxybenzoyl)pyrazole typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with hydrazine derivatives. One common method includes the cyclization of amido-nitriles to form disubstituted pyrazoles under mild reaction conditions . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes .

Industrial Production Methods

the general principles of pyrazole synthesis, such as the use of transition-metal catalysts and multicomponent reactions, can be applied to scale up the production of 4-(5-bromo-2-hydroxybenzoyl)pyrazole .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-hydroxybenzoyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

4-(5-Bromo-2-hydroxybenzoyl)pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes and catalysts

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-hydroxybenzoyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: A pyrazole derivative with a bromine atom at the 4-position.

    5-Bromo-2-hydroxybenzoic acid: A precursor used in the synthesis of 4-(5-bromo-2-hydroxybenzoyl)pyrazole.

    2-Hydroxybenzoyl derivatives:

Uniqueness

4-(5-Bromo-2-hydroxybenzoyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a hydroxyl group on the benzoyl moiety makes it a versatile intermediate for further functionalization and application in various fields .

Properties

IUPAC Name

(5-bromo-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-1-2-9(14)8(3-7)10(15)6-4-12-13-5-6/h1-5,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYOORVQLQAGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)C2=CNN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497592
Record name (5-Bromo-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68100-96-9
Record name Methanone, (5-bromo-2-hydroxyphenyl)-1H-pyrazol-4-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68100-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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